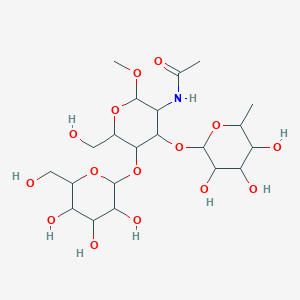

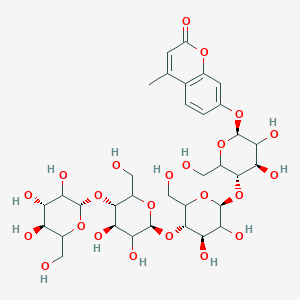

4-甲基伞形花素 |A-D-纤维四糖

描述

4-Methylumbelliferyl |A-D-Cellotetroside is a coumarin derivative . It has been found to accumulate significantly in the roots of vigorous rootstock under drought conditions . When applied exogenously to the roots of dwarfing rootstock under drought treatment, it led to increased root biomass, higher root-to-shoot ratio, greater photosynthesis, and elevated water use efficiency .

Synthesis Analysis

The synthesis of 4-Methylumbelliferyl |A-D-Cellotetroside involves the transformation of 4-Methylumbelliferone (4-MU) into 4-Methylumbelliferyl-D-glucopyranoside (4-MUG) by UDP-glycosyltransferases (UGTs) catalysis .科学研究应用

Biochemistry

Application Summary

4-Methylumbelliferyl |A-D-Cellotetroside is utilized in biochemistry as a substrate for enzymes like cellulases, which are crucial in studying carbohydrate metabolism and enzyme kinetics .

Experimental Procedures

The compound is typically used in assays where its cleavage by specific enzymes can be quantified through fluorescence. The substrate’s concentration, temperature, pH, and enzyme activity are meticulously controlled to ensure accurate readings .

Results and Outcomes

The fluorescence intensity correlates with enzyme activity, providing quantitative data on enzymatic kinetics and substrate specificity. This has led to insights into carbohydrate metabolism pathways and enzyme functions .

Medical Research

Application Summary

In medical research, this compound aids in the study of lysosomal storage diseases, where it serves as a marker for enzyme deficiencies in cells .

Experimental Procedures

Cells are incubated with 4-Methylumbelliferyl |A-D-Cellotetroside, and the fluorescence emitted upon enzymatic cleavage is measured. This helps in diagnosing enzyme deficiencies .

Results and Outcomes

The assay’s results can indicate the presence of genetic disorders like Pompe’s disease, with lower fluorescence indicating reduced enzyme activity .

Environmental Science

Application Summary

Environmental scientists use this compound to track enzyme activities in soil microorganisms, which play a role in nutrient cycling and decomposition .

Experimental Procedures

Soil samples are treated with the substrate, and microbial enzymatic activity is inferred from the fluorescence emitted after incubation .

Results and Outcomes

Studies have shown variations in fluorescence correlating with microbial activity, providing data on soil health and fertility .

Industrial Applications

Application Summary

Industrially, 4-Methylumbelliferyl |A-D-Cellotetroside is used in the development of bio-based products, such as biofuels, where it helps in optimizing enzyme blends for biomass breakdown .

Experimental Procedures

Enzyme assays are conducted with the substrate to determine the efficiency of cellulase enzymes in breaking down plant materials into fermentable sugars .

Results and Outcomes

The data obtained guide the engineering of more efficient enzyme systems for industrial biomass conversion processes .

Analytical Chemistry

.

Experimental Procedures

The compound’s known fluorescence properties are used to calibrate instruments, ensuring accurate measurements in analytical procedures .

Results and Outcomes

The calibration with this compound has led to more precise analytical techniques, enhancing the reliability of chemical analyses .

Pharmacology

Application Summary

In pharmacology, the compound is pivotal in drug discovery, particularly in high-throughput screening assays to identify potential inhibitors or activators of enzymes related to diseases .

Experimental Procedures

Large libraries of chemicals are screened using 4-Methylumbelliferyl |A-D-Cellotetroside to find compounds that affect enzyme activity, indicated by changes in fluorescence .

Results and Outcomes

This approach has identified potential therapeutic agents for conditions like cancer and autoimmune diseases, with some compounds showing promising inhibitory effects on target enzymes .

Each application leverages the unique properties of 4-Methylumbelliferyl |A-D-Cellotetroside, contributing valuable data and insights across various scientific disciplines. The compound’s versatility underscores its importance in research and industrial applications.

Detergent Formulation

Application Summary

This compound is used in the formulation of laundry detergents, where it serves as a substrate to measure the effectiveness of alkaline cellulases produced by Bacillus strains .

Experimental Procedures

The substrate is incorporated into detergent formulations and tested on cotton fabrics. The enzymatic activity is measured by the degree of soil removal and the integrity of the cotton fibers .

Results and Outcomes

The use of 4-Methylumbelliferyl |A-D-Cellotetroside has led to the development of detergents that effectively remove soils without degrading cotton fibers, enhancing the product’s marketability .

Agricultural Biotechnology

Application Summary

In agricultural biotechnology, the compound is used to assess the activity of cellulase enzymes in genetically modified crops that are engineered for increased biomass breakdown .

Experimental Procedures

Transgenic plants are treated with the substrate, and the resulting fluorescence is measured to evaluate the efficiency of the expressed cellulase enzymes .

Results and Outcomes

The application has resulted in the identification of transgenic lines with enhanced cellulase activity, which are potential candidates for biofuel production .

Food Industry

Application Summary

The food industry utilizes 4-Methylumbelliferyl |A-D-Cellotetroside to monitor the activity of cellulases in the production of fruit juices, where it helps in clarifying and increasing juice yield .

Experimental Procedures

The substrate is added to fruit mash, and the enzymatic activity is monitored by measuring the increase in fluorescence, which correlates with juice clarity and volume .

Results and Outcomes

This method has improved juice production processes, resulting in clearer juice with higher yields, thus benefiting the beverage sector .

Paper and Pulp Industry

Application Summary

In the paper and pulp industry, this compound is used to optimize the use of cellulases in the pulping process, which enhances paper quality and reduces environmental impact .

Experimental Procedures

The substrate is used in assays to determine the optimal conditions for enzymatic treatment of wood pulp, focusing on temperature, pH, and enzyme concentration .

Results and Outcomes

The research has led to more efficient pulping processes, with reduced chemical usage and improved paper strength and brightness .

Textile Industry

Application Summary

4-Methylumbelliferyl |A-D-Cellotetroside is applied in the textile industry to evaluate the performance of cellulases in fabric care products, particularly in ‘stone washing’ denim .

Experimental Procedures

The substrate is used to test the effectiveness of cellulases in creating the desired ‘worn’ look on denim without causing excessive fiber damage .

Results and Outcomes

The application has contributed to the development of eco-friendly and fabric-safe stone washing alternatives, enhancing the sustainability of the textile industry .

Cosmetics and Personal Care

Application Summary

This compound finds application in the cosmetics industry, where it is used to test the efficacy of cellulase enzymes in exfoliating skin care products .

Experimental Procedures

Cellulase-containing products are applied to synthetic skin models treated with the substrate, and the enzymatic activity is assessed through the fluorescence emitted .

Results and Outcomes

Studies have shown that the use of cellulase enzymes can lead to more effective exfoliation, resulting in smoother and healthier-looking skin .

属性

IUPAC Name |

7-[(2S,4R,5S)-5-[(2S,4R,5S)-5-[(2S,4R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O23/c1-10-4-18(39)50-13-5-11(2-3-12(10)13)49-31-25(46)21(42)28(15(7-36)52-31)56-33-27(48)23(44)30(17(9-38)54-33)57-34-26(47)22(43)29(16(8-37)53-34)55-32-24(45)20(41)19(40)14(6-35)51-32/h2-5,14-17,19-38,40-48H,6-9H2,1H3/t14?,15?,16?,17?,19-,20+,21-,22-,23-,24?,25?,26?,27?,28-,29-,30-,31-,32+,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSZKXHJJYJMLH-VTVLNYHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C([C@H]([C@@H](C(O3)CO)O[C@H]4C([C@H]([C@@H](C(O4)CO)O[C@H]5C([C@H]([C@@H](C(O5)CO)O[C@H]6C([C@H]([C@@H](C(O6)CO)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858114 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

824.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl |A-D-Cellotetroside | |

CAS RN |

84325-19-9 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)